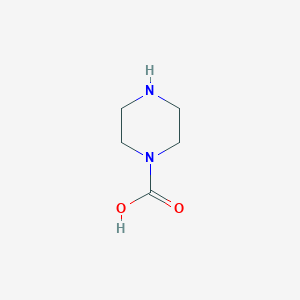

Piperazine-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)7-3-1-6-2-4-7/h6H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIOZSIHFNEKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276324 | |

| Record name | piperazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10430-90-7 | |

| Record name | piperazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Piperazine 1 Carboxylic Acid and Its Derivatives

Established Synthetic Routes for Piperazine-1-carboxylic Acid Esters and Amides

Traditional methods for the synthesis of this compound derivatives primarily involve the functionalization of the piperazine (B1678402) nitrogens. These well-established routes, including esterification, amidation, and reductive amination, provide reliable access to a wide array of piperazine-based compounds.

Esterification Protocols for this compound

The conversion of carboxylic acids to esters, known as esterification, is a fundamental transformation in organic synthesis. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for preparing esters. masterorganicchemistry.commasterorganicchemistry.com In the context of this compound, this would involve reacting it with an appropriate alcohol in the presence of an acid catalyst. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

A prevalent method for synthesizing this compound esters involves the reaction of a 1-substituted piperazine with a chloroformate ester. For instance, 1-(3'-Chloro-4'-methylphenyl)-piperazine can be reacted with butoxyethyl chloroformate in the presence of a base like triethylamine (B128534) in a solvent such as benzene (B151609) to yield the corresponding piperazine-4-carboxylic acid (β-butoxyethyl) ester. google.com This approach is versatile, allowing for the introduction of various ester groups by selecting the appropriate chloroformate. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 1-(3'-Chloro-4'-methylphenyl)piperazine | Butoxyethyl chloroformate | Triethylamine | Benzene | 1-(3'-Chloro-4'-methylphenyl)-piperazine-4-carboxylic acid (β-butoxyethyl) ester |

| 1-(3'-Chloro-4'-methylphenyl)piperazine | Chloroethyl chloroformate | Triethylamine | Benzene | 1-(3'-Chloro-4'-methylphenyl)-piperazine-4-carboxylic acid (β-chloroethyl) ester |

| 1-(3'-Chloro-4'-methylphenyl)piperazine | 2-Methyl-5-isobutylphenyl chloroformate | Triethylamine | Benzene | 1-(3'-Chloro-4'-methylphenyl)-piperazine-4-carboxylic acid (2"-methyl-5"-isobutylphenyl) ester |

Table 1: Examples of Esterification Reactions for this compound Derivatives. google.com

Amidation Reactions of this compound

Amidation, the formation of an amide bond, is a crucial reaction in the synthesis of a vast number of biologically active molecules. The synthesis of this compound amides is typically achieved by reacting a piperazine derivative with a carboxylic acid that has been activated. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

For example, various benzoic and cinnamic acids can be coupled with substituted piperazines using EDC.HCl and HOBt in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov This methodology allows for the synthesis of a diverse library of piperazine amides. Another approach involves the reaction of a piperazine with an acyl chloride. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine (B117243) with 4-chlorobenzoyl chloride. researchgate.net

| Carboxylic Acid | Piperazine Derivative | Coupling Agents | Solvent | Product |

| 4-Chlorobenzoic acid | 1-Benzylpiperazine | EDC.HCl, HOBt | DCM/DMF | 1‐benzyl‐4‐(4‐chlorobenzoyl)piperazine |

| 4-Methoxybenzoic acid | 1-Benzylpiperidine | EDC.HCl, HOBt | DCM/DMF | 4-Benzyl-1-(4-methoxybenzoyl)piperidine |

| 4-Methoxycinnamic acid | 1-Benzylpiperidine | EDC.HCl, HOBt | DCM/DMF | (2E)-1-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Table 2: Examples of Amidation Reactions for the Synthesis of Piperazine Amides. nih.gov

Reductive Amination Strategies in this compound Derivative Synthesis

Reductive amination is a powerful two-step method for forming carbon-nitrogen bonds. It typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. pearson.com This strategy can be adapted for the synthesis of this compound derivatives.

A more direct approach involves the reductive amination of carboxylic acids. nih.gov This process utilizes a silane-mediated amidation followed by a reduction of the resulting amide. For instance, a carboxylic acid can react with an amine in the presence of phenylsilane (B129415) to form an amide, which is then reduced using a catalyst such as zinc acetate (B1210297) (Zn(OAc)₂). nih.govrsc.org This method is applicable to a wide range of amines and carboxylic acids and represents a practical way to achieve N-alkylation. nih.gov In the context of this compound, this would involve reacting it with an amine and a reducing agent system to form a new C-N bond at the carboxylic acid moiety.

Modern Approaches to Piperazine Ring Functionalization

While traditional methods focus on N-functionalization, modern synthetic strategies aim to introduce substituents directly onto the carbon framework of the piperazine ring. These advanced methodologies, such as C-H functionalization and photoredox catalysis, provide access to novel and structurally diverse piperazine derivatives that were previously difficult to synthesize. mdpi.com

Carbon-Hydrogen (C-H) Functionalization Techniques for Piperazine Moieties

Direct C-H functionalization has emerged as a highly attractive strategy for modifying complex molecules, as it avoids the need for pre-functionalized starting materials. nih.govmdpi.com However, the C-H functionalization of piperazines has proven to be challenging due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalyst activity. mdpi.comencyclopedia.pub Despite these difficulties, several successful approaches have been developed. nih.gov

One such method is direct C-H lithiation. For example, N-Boc-protected piperazines can undergo diastereoselective α-C-H lithiation using reagents like s-butyllithium in the presence of a chiral ligand such as (-)-sparteine, followed by trapping with an electrophile. mdpi.com Transition-metal-catalyzed C-H functionalization has also been explored, although progress in this area for piperazines has been slower compared to other N-heterocycles like pyrrolidines and piperidines. nih.gov

Photoredox Catalysis in this compound Derivative Synthesis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govnsf.gov This technology has been successfully applied to the C-H functionalization of piperazines, providing novel pathways for the synthesis of complex derivatives. nih.govmdpi.com

In one approach, an iridium-based photoredox catalyst is used to generate an α-amino radical from an N-Boc-protected piperazine. mdpi.comencyclopedia.pub This radical can then be coupled with various partners, including electron-deficient arenes (C-H arylation), vinyl sulfones (C-H vinylation), or heteroaryl chlorides (C-H heteroarylation). nih.govmdpi.com More recently, organic photoredox catalysts, such as substituted acridinium (B8443388) salts, have been developed as a greener alternative to transition-metal catalysts for the C-H alkylation of carbamate-protected piperazines. mdpi.comnih.govresearchgate.net These reactions proceed via the coupling of an α-carbamyl radical with α,β-unsaturated carbonyl compounds. mdpi.com

A notable development is the CarboxyLic Amine Protocol (CLAP), which utilizes a photoredox-catalyzed decarboxylative cyclization between an amino-acid-derived diamine and various aldehydes to access diverse C2-substituted piperazines. mdpi.comtcichemicals.com This method can be performed using either an iridium-based catalyst or an organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN). mdpi.comorganic-chemistry.org

| Method | Catalyst Type | Reactants | Product Type |

| C-H Arylation | Iridium photoredox catalyst | N-Boc piperazine, 1,4-dicyanobenzene | α-Aryl-substituted piperazine |

| C-H Vinylation | Iridium photoredox catalyst | N-Boc piperazine, vinyl sulfone | α-Vinyl-substituted piperazine |

| C-H Heteroarylation | Iridium photoredox catalyst | N-Boc piperazine, heteroaryl chloride | α-Heteroaryl-substituted piperazine |

| C-H Alkylation | Organic photoredox catalyst (acridinium salt) | N,N-bis-Boc-piperazine, α,β-unsaturated carbonyl compound | α-Alkyl-substituted piperazine |

| CLAP | Iridium or Organic photoredox catalyst | Amino-acid-derived diamine, aldehyde | C2-substituted piperazine |

Table 3: Overview of Photoredox Catalysis Methods for Piperazine Functionalization. mdpi.comencyclopedia.pubtcichemicals.comorganic-chemistry.org

Stereoselective and Enantiopure Synthesis of this compound Derivatives

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective and enantiopure synthetic routes to this compound derivatives is of paramount importance. These methods aim to control the three-dimensional arrangement of atoms, yielding a specific stereoisomer.

One prominent strategy involves the use of chiral auxiliaries , which are stereogenic groups temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. nih.gov For instance, chiral oxazolidinones, popularized by David A. Evans, can be employed to introduce chirality. Although specific examples for this compound are not abundant in readily available literature, the principle involves attaching the chiral auxiliary to a precursor molecule, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Another powerful technique is enzymatic resolution . This method utilizes the stereoselectivity of enzymes to separate a racemic mixture. For example, the enzyme alcalase has been successfully used in the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to produce enantiomerically pure (S)-piperazine-2-carboxylic acid. nih.gov While this example pertains to the 2-carboxy derivative, similar enzymatic strategies could be adapted for the resolution of racemic this compound derivatives.

Asymmetric catalysis offers a more atom-economical approach by employing a chiral catalyst to favor the formation of one enantiomer over the other. Various catalytic systems, often involving transition metals like palladium, have been developed for the asymmetric synthesis of piperazine derivatives. nsf.govscispace.com For example, a palladium-catalyzed carboamination reaction has been described for the asymmetric synthesis of N-aryl-2,6-disubstituted piperazines starting from commercial amino acids. scispace.com While direct catalytic asymmetric synthesis of this compound itself is a developing area, these methodologies provide a strong foundation for future research.

The table below summarizes some approaches to stereoselective synthesis of piperazine derivatives, which could be conceptually applied to this compound synthesis.

| Method | Key Reagent/Catalyst | Substrate Example | Product Configuration | Reference |

| Enzymatic Resolution | Alcalase | methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | (S)-piperazine-2-carboxylic acid | nih.gov |

| Asymmetric Catalysis | Pd2(dba)3 / P(2-furyl)3 | N-aryl-2,6-disubstituted piperazine precursor | Chiral N-aryl-2,6-disubstituted piperazine | scispace.com |

| Chiral Auxiliary | (R)-(-)-phenylglycinol | N-Boc glycine | (R)-(+)-2-methypiperazine | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. whiterose.ac.ukresearchgate.net The application of microwave irradiation to the synthesis of piperazine derivatives has been shown to be highly effective. scispace.com

For the synthesis of this compound derivatives, microwave heating can significantly accelerate the N-acylation of the piperazine ring with a suitable carboxylic acid or its derivative. A comparative study on the synthesis of various heterocyclic compounds, including piperazines, demonstrated that microwave irradiation can reduce reaction times from hours to minutes while often improving yields. whiterose.ac.uk

The following interactive data table illustrates the advantages of microwave-assisted synthesis over conventional heating for representative N-acylation reactions leading to piperazine derivatives.

| Derivative | Method | Reaction Time | Yield (%) | Reference |

| Coumarin-based 1,3,5-triazinyl piperazine | Conventional | 8-18 h | 56-85 | scispace.com |

| Coumarin-based 1,3,5-triazinyl piperazine | Microwave | 6-17 min | 74-94 | scispace.com |

| N-acylated nucleobases | Conventional | 6-18 h | Good | nih.gov |

| N-acylated nucleobases | Microwave | 5 min | High | nih.gov |

Catalyst-Mediated Reactions for Enhanced Efficiency in this compound Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. In the context of this compound synthesis, catalysts play a crucial role in activating the reactants and facilitating the formation of the desired product.

Various catalysts have been employed to enhance the efficiency of piperazine synthesis. For instance, palladium-based catalysts are widely used in cross-coupling reactions to form C-N bonds, which is a key step in the synthesis of many N-aryl piperazine derivatives. organic-chemistry.org The use of highly active catalysts can lead to lower catalyst loadings, reduced reaction times, and milder reaction conditions, all of which contribute to a more sustainable process.

Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and recyclability, further enhancing the green credentials of a synthetic process. nih.gov For example, metal ions supported on polymeric resins have been used to catalyze the synthesis of monosubstituted piperazines. organic-chemistry.org

The efficiency of catalytic systems can be evaluated by metrics such as turnover number (TON) and turnover frequency (TOF), which quantify the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively. High TONs and TOFs are indicative of a highly efficient catalytic process.

Sustainable Reagent and Solvent Selection in this compound Chemistry

In the synthesis of this compound derivatives, traditional methods may employ hazardous reagents and volatile organic solvents (VOCs). Sustainable alternatives are actively being explored. For example, the use of photoredox catalysis with organic dyes offers a greener alternative to traditional methods that may rely on toxic heavy metals. mdpi.com This approach utilizes visible light to drive chemical reactions, often under mild conditions.

The selection of solvents is another critical aspect. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of organic reactants in water can be a challenge, strategies such as the use of co-solvents or phase-transfer catalysts can often overcome this limitation. Other green solvents include supercritical fluids like CO2, and bio-derived solvents such as ethanol (B145695) and 2-methyltetrahydrofuran. The use of piperazine itself as a solvent in certain reactions has been reported as an eco-friendly and cost-effective approach. organic-chemistry.org

The principles of green chemistry are continuously guiding the development of new and improved synthetic routes to this compound and its derivatives, leading to more sustainable and efficient manufacturing processes.

Chemical Reactivity and Derivatization Strategies of Piperazine 1 Carboxylic Acid Scaffolds

Functional Group Transformations and Reactivity Profiles of Piperazine-1-carboxylic Acid Derivatives

The reactivity of this compound derivatives is dictated by the interplay of the piperazine (B1678402) ring and the carboxyl group. The N-alkoxycarbonyl group influences the nucleophilicity of the piperazine nitrogens, while the carboxylic acid moiety can undergo a range of transformations typical of this functional group.

Oxidation Reactions of this compound Derivatives

The piperazine ring in N-acyl derivatives is susceptible to oxidation. While direct oxidation of the this compound itself is not extensively documented, related N-substituted piperazines undergo oxidation at the nitrogen and carbon atoms of the heterocyclic ring.

One common oxidation reaction is N-oxidation , where the nitrogen atom of the piperazine ring is oxidized to form an N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. mdpi.com For a this compound derivative, the presence of the electron-withdrawing carboxyl group would likely direct oxidation to the more electron-rich N4-nitrogen if it is unsubstituted or bears an electron-donating group.

Another significant oxidation pathway involves the carbon atoms of the piperazine ring, leading to the formation of piperazine-2,3-diones. e-bookshelf.de This transformation can be achieved using oxidizing agents like mercury-EDTA. e-bookshelf.de The reaction proceeds through the formation of reactive enediamine intermediates. e-bookshelf.de The specific outcomes of such oxidations on this compound derivatives would depend on the substituents on the second nitrogen and the reaction conditions.

| Oxidation Reaction | Reagent | Product Type | Key Features |

| N-Oxidation | Hydrogen Peroxide, Peracids | Piperazine N-oxide | Oxidation occurs at the nitrogen atom. |

| Ring Oxidation | Mercury-EDTA | Piperazine-2,3-dione | Involves oxidation of the ring carbons. |

Reduction Reactions of this compound Derivatives

The carboxylic acid functional group in this compound derivatives can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgucalgary.ca This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions. ucalgary.ca Due to the high reactivity of LiAlH₄, it effectively reduces esters, amides, and carboxylic acids to the corresponding alcohols or amines. masterorganicchemistry.com

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more reactive towards reducing agents than carboxylic acids. However, this can be achieved using specialized reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Furthermore, if the this compound derivative contains other reducible functional groups, such as a nitro group on an aromatic substituent, these may also be reduced depending on the choice of reducing agent and reaction conditions. For instance, catalytic hydrogenation can be employed for the reduction of nitro groups or other unsaturated moieties.

| Reactant Functional Group | Reducing Agent | Product Functional Group |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Carboxylic Acid | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine |

Nucleophilic Substitution Reactions Involving this compound Structures

Nucleophilic substitution reactions are fundamental to the derivatization of the this compound scaffold. These reactions can occur at the piperazine nitrogen atoms or at the carbonyl carbon of the carboxylic acid group.

The secondary amine (N4) of this compound can act as a nucleophile, participating in reactions with various electrophiles. N-alkylation and N-arylation are common strategies to introduce substituents at this position. pageplace.de For example, piperazine can act as an efficient nucleophile in substitution reactions with activated aryl halides like pentafluoropyridine. acs.org

The carboxylic acid group can be converted into more reactive derivatives, such as acyl chlorides or esters , which are excellent electrophiles for nucleophilic acyl substitution. masterorganicchemistry.comopenstax.orgyoutube.comyoutube.comyoutube.com Reaction with alcohols in the presence of an acid catalyst or a coupling agent yields esters, while treatment with thionyl chloride or oxalyl chloride affords the corresponding acyl chloride. These activated derivatives can then react with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively.

| Electrophile | Nucleophile | Reaction Type | Product |

| Alkyl Halide | Piperazine N4-H | N-Alkylation | N4-Alkyl-piperazine-1-carboxylic acid |

| Aryl Halide | Piperazine N4-H | N-Arylation | N4-Aryl-piperazine-1-carboxylic acid |

| Piperazine-1-carbonyl chloride | Amine | Nucleophilic Acyl Substitution | Piperazine-1-carboxamide |

| Piperazine-1-carbonyl chloride | Alcohol | Nucleophilic Acyl Substitution | This compound ester |

Cross-Coupling Reactions and Advanced Linker Chemistry in this compound Derivatives

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of this compound scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in "advanced linker chemistry," where the this compound moiety serves as a central scaffold to connect different molecular fragments, often in the synthesis of complex bioactive molecules.

Palladium- and copper-catalyzed reactions are commonly employed. For instance, the N-arylation of N-Boc-piperazine (a protected form of piperazine) with aryl halides can be achieved through Buchwald-Hartwig amination (Pd-catalyzed) or Ullmann condensation (Cu-catalyzed). researchgate.net These methods can be adapted for derivatives of this compound, where the carboxylic acid is typically protected as an ester.

Decarboxylative cross-coupling is another innovative strategy where the carboxylic acid group itself is replaced with another functional group. wikipedia.org This reaction involves the coupling of a carboxylic acid with an organic halide in the presence of a metal catalyst, leading to the formation of a new C-C bond with the extrusion of carbon dioxide. wikipedia.org Copper-catalyzed decarboxylative cross-coupling of aryl carboxylic acids has been shown to be an effective method. nih.govrsc.org

The this compound scaffold is also utilized in solid-phase synthesis, where it can be attached to a resin and elaborated through a series of reactions, including cross-coupling, to build complex molecular libraries. acs.orgnih.gov This approach is particularly valuable in drug discovery for the rapid generation of diverse compounds.

Strategic Design of Novel this compound Derivatives

The strategic design of novel this compound derivatives is a cornerstone of modern medicinal chemistry. The scaffold's inherent properties, such as its ability to modulate solubility and basicity, make it a "privileged structure" in drug design. researchgate.netjocpr.comresearchgate.netnih.gov By strategically modifying the carboxylic acid group and the second nitrogen atom, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules to target a wide range of biological receptors and enzymes. nih.govnih.gov

For example, the carboxylic acid can be converted into various amides or esters to interact with specific binding pockets in a target protein. The second nitrogen atom can be functionalized with different aryl or alkyl groups to explore structure-activity relationships and optimize ligand-receptor interactions. This scaffold has been successfully incorporated into a multitude of therapeutic agents, including anticancer, antifungal, and antipsychotic drugs. researchgate.netjocpr.com

Synthesis of Structurally Diverse this compound Ester Derivatives

The synthesis of ester derivatives of this compound is a common and versatile strategy for creating libraries of compounds for biological screening. Esters can serve as protecting groups for the carboxylic acid, as prodrugs, or as key intermediates for further functionalization.

A straightforward method for ester synthesis is the reaction of this compound with an alcohol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acgpubs.org Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

A variety of ester derivatives have been synthesized, including simple alkyl esters, as well as more complex esters incorporating aryl or heterocyclic moieties. researchgate.net For instance, a range of this compound esters have been prepared for evaluation as potential antidepressant and analgesic agents. researchgate.net The synthesis of 2,3-substituted piperazine-2-acetic acid esters has also been reported, highlighting the ability to introduce stereochemical diversity into the piperazine core. nih.govnih.gov

| Starting Material | Reagents | Product |

| This compound | Alcohol, EDC, DMAP | This compound ester |

| Piperazine-1-carbonyl chloride | Alcohol, Base | This compound ester |

| 1-(alkoxycarbonyl)piperazine | Alkyl Halide, Base | 4-Alkyl-piperazine-1-carboxylic acid ester |

Preparation of this compound Amide Derivatives with Varied Substituents

The synthesis of amide derivatives from this compound is a fundamental strategy for creating diverse molecular structures. This is typically achieved through standard amide coupling reactions, where the carboxylic acid group is activated to react with a primary or secondary amine. Common coupling agents used in these syntheses include carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(Dimethylamino)pyridine (DMAP). nih.govacgpubs.org The choice of solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), depends on the solubility of the reactants. nih.gov

The general procedure involves activating the carboxylic acid with the coupling reagents, followed by the addition of the desired amine. The reaction mixture is typically stirred at room temperature for a period ranging from several hours to a day to ensure completion. nih.gov This methodology allows for the introduction of a wide array of substituents onto the amide nitrogen, leading to a library of derivatives with varied electronic and steric properties.

For instance, piperazine-functionalized materials can be derivatized with carboxylic acids using precursors like bromoacetic acid or succinic anhydride (B1165640) to create nanocarriers for drug delivery. nih.gov While this example involves creating the carboxylic acid derivative itself, the underlying principle of forming a new bond at the piperazine nitrogen is analogous to the derivatization strategies used to build complex molecules. The robust nature of amide bond formation allows for the synthesis of numerous derivatives, as exemplified by the preparation of piperazine amides from various benzoic and cinnamic acids. nih.gov

The table below summarizes representative conditions for the synthesis of piperazine amide derivatives, which are analogous to the derivatization of this compound.

Table 1: Synthesis Conditions for Piperazine Amide Derivatives

| Carboxylic Acid Precursor | Amine/Piperazine Derivative | Coupling Agents | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | 1-Benzylpiperazine | EDC.HCl, HOBt | DCM/DMF | N-Benzoyl piperazine derivative | nih.gov |

| Cinnamic Acid | 1-Phenylpiperazine | EDC.HCl, HOBt | DCM/DMF | N-Cinnamoyl piperazine derivative | nih.gov |

| Chromone-2-carboxylic acid | Phenyl/benzyl piperazine derivatives | EDC.HCl, DMAP | DCM | Chromone-2-carboxamide derivative | acgpubs.org |

Utilization of Substituted this compound as Building Blocks for Complex Molecules

Substituted this compound scaffolds are valuable building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. mdpi.com The piperazine ring is a privileged structure found in numerous biologically active compounds and approved drugs. mdpi.comnih.gov By using a this compound derivative, chemists can incorporate this important motif into a larger molecular framework. The carboxylic acid function provides a convenient handle for further chemical modifications, typically through amide bond formation.

A key strategy involves using a protected form of piperazine, such as 1-Boc-piperazine, which can be considered a synthetic equivalent of a this compound derivative. This protected building block can be coupled with complex carboxylic acids. For example, in the synthesis of derivatives of the natural product 18β-glycyrrhetinic acid, 1-Boc-piperazine is amidated with the acid. nih.gov The Boc (tert-butyloxycarbonyl) protecting group can then be removed under acidic conditions to yield the free piperazinyl amide, which can be further functionalized if desired. This multi-step approach prevents side reactions, such as the formation of bis-amides, that can occur when using unprotected piperazine. nih.gov

The piperazine moiety is also a key component in the synthesis of targeted therapies for cancer. For instance, N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide is a crucial intermediate in the synthesis of the antileukemic agent imatinib. researchgate.net The synthesis of this intermediate involves coupling a substituted aniline (B41778) with a benzoyl chloride derivative that already contains the 4-methylpiperazine unit, showcasing how a pre-functionalized piperazine building block is incorporated into the final complex structure. researchgate.net

The following table illustrates examples of complex molecules synthesized using this compound derivatives or their synthetic equivalents as building blocks.

Table 2: Examples of Complex Molecules Derived from Piperazine Building Blocks

| Piperazine Building Block | Reactant | Complex Molecule/Intermediate | Therapeutic Area/Application | Reference |

|---|---|---|---|---|

| 1-Boc-piperazine | 3-Acetyl-18β-glycyrrhetinic acid | Piperazinyl amide of 18β-glycyrrhetinic acid | Synthetic Chemistry | nih.gov |

| 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride | 4-Methyl-3-nitroaniline | N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide | Intermediate for Imatinib (Anticancer) | researchgate.net |

| 1-Piperonyl piperazine | Benzoic acid | 4-(benzo nih.govacgpubs.orgdioxol-5-ylmethyl) piperazine amide derivative | Anticancer Research | ijpsr.com |

Applications of Piperazine 1 Carboxylic Acid Derivatives in Interdisciplinary Research

Pharmaceutical Development and Drug Discovery Utilizing Piperazine-1-carboxylic Acid Scaffolds

The this compound scaffold is a significant pharmacophore in medicinal chemistry due to its versatile nature. chemimpex.comresearchgate.net Its derivatives have been extensively explored in pharmaceutical research, leading to the development of a wide array of therapeutic agents. researchgate.netnih.gov The unique structural features of this compound allow for facile modification, enabling the synthesis of diverse compound libraries for drug discovery. chemimpex.com

Role as Key Intermediates in Pharmaceutical Synthesis

This compound and its esters serve as crucial building blocks in the synthesis of complex pharmaceutical molecules. chemimpex.comgoogle.com The presence of two nitrogen atoms, one of which is acylated, provides a handle for selective chemical transformations, making it a valuable synthon. nih.gov For instance, tert-butyl esters of this compound have been described as key chemical intermediates in the synthesis of various compounds. google.com The synthesis of monosubstituted piperazine (B1678402) derivatives can be achieved through a one-pot, one-step procedure involving the in-situ formation of a piperazine-1-ium cation, which can then react with various electrophiles. nih.gov This straightforward synthetic accessibility makes this compound derivatives attractive starting materials for drug development programs.

Development of Bioactive Molecules Incorporating this compound

The incorporation of the this compound moiety into various molecular frameworks has led to the discovery of numerous bioactive molecules. nih.gov Researchers have synthesized and evaluated a wide range of these derivatives for diverse biological activities. researchgate.netnih.gov For example, esters of this compound have been shown to possess antidepressant and analgesic activities. google.com Furthermore, the this compound scaffold has been utilized in the development of agents with anti-infective, anti-carcinogenic, and anxiolytic properties. nih.gov The inherent properties of the piperazine ring, such as its ability to improve the pharmacokinetic profile of a drug candidate, contribute to its prevalence in bioactive molecule design.

Therapeutic Agent Classes Featuring this compound Moieties

The versatility of the this compound scaffold is evident in the broad spectrum of therapeutic classes that feature this structural motif. google.comapjhs.comresearchgate.net Its derivatives have been successfully developed into agents targeting a variety of diseases.

Derivatives of this compound have shown significant promise in the treatment of neurological disorders. researchgate.netsilae.it Esters of this compound have demonstrated useful antidepressant activity in preclinical models. google.com The piperazine moiety is a common substructure in many marketed antidepressants, and its presence is often associated with favorable central nervous system (CNS) pharmacokinetic properties. nih.gov Additionally, certain piperazine derivatives have been investigated for their anxiolytic-like effects. silae.itnih.gov

Below is a table of selected this compound derivatives with reported activity in neurological disorders:

| Compound Name/Reference | Structure/Description | Reported Activity |

| Esters of this compound google.com | Esters of this compound | Antidepressant and analgesic activity |

| LQFM-008 nih.gov | 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester | Anti-nociceptive and anti-inflammatory effects |

| Arylpiperazine derivatives nih.gov | N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide and N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide | Anxiolytic effects |

The this compound scaffold has been incorporated into molecules with potent antimicrobial and antiviral activities. nih.govgoogle.comnih.govapjhs.comnih.govnih.gov Numerous studies have reported the synthesis and evaluation of piperazine derivatives against a range of bacterial and fungal pathogens. apjhs.comnih.govnih.govresearchgate.net For instance, certain piperazine derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria. nih.gov In the realm of antiviral research, piperazine-containing compounds have been developed as inhibitors of various viruses, including human immunodeficiency virus (HIV) and rhinoviruses. nih.gov

The following table summarizes some this compound derivatives with antimicrobial or antiviral activity:

| Compound/Derivative Class | Target Organism/Virus | Key Findings |

| Dihydroxyindole-2-carboxylic acid derivatives with a bis-propyl-piperazine linker | HIV-1 | Significant inhibition of reverse transcriptase associated ribonuclease (RNase) and HIV-1 integrase. |

| Piperazine-1-yl-pyrimidine derivatives | HIV-1 | Act as reverse transcriptase inhibitors. |

| Phenazine-1-carboxylic piperazine derivatives nih.gov | Fungal phytopathogens | Exhibited potent in vitro fungicidal activities against a range of fungi. |

| N-alkyl and N-aryl piperazine derivatives nih.gov | Bacteria and Fungi | Showed significant activity against bacterial strains. |

| Piperazine-containing ciprofloxacin (B1669076) dimers nih.gov | Resistant bacteria | Potent antimicrobial agents against resistant or multidrug-resistant strains. |

The this compound moiety is a privileged structure in the design of anticancer agents. nih.govgoogle.comapjhs.com A number of FDA-approved anticancer drugs contain a piperazine ring. researchgate.net Derivatives incorporating this scaffold have demonstrated cytotoxic effects against various cancer cell lines. nih.govmdpi.com The introduction of a piperazine moiety into natural product scaffolds has also been shown to significantly improve their antitumor activity. nih.gov For example, certain vindoline (B23647) derivatives containing N-substituted piperazines have shown potent cytotoxic activity. mdpi.com

Here are some examples of research findings on this compound derivatives as anticancer agents:

| Derivative Class | Cancer Cell Lines | Research Finding |

| Piperazine-containing pentacyclic triterpene derivatives nih.gov | MCF-7, HeLa, and A549 | Showed promising antitumor activity with IC50 values in the low micromolar range. |

| Quinoxalinyl–piperazine derivatives mdpi.com | Breast, skin, pancreas, and cervix cancer cells | Inhibited the proliferation of several cancer cell lines. |

| Vindoline derivatives with N-substituted piperazines mdpi.com | Various human cancer cell lines | Exhibited outstanding cytotoxic activity with GI50 values often below 2 µM. |

| Piperazine-functionalized SBA-15 nanorods nih.gov | Not specified | Used as nanocarriers for the anticancer drug gemcitabine (B846), enhancing its loading. |

Anti-inflammatory and Analgesic Agentschemimpex.comnih.gov

Derivatives of this compound have emerged as promising candidates in the development of new anti-inflammatory and analgesic drugs. nih.govresearchgate.net The piperazine scaffold is recognized for its presence in various biologically active compounds, and its modification into carboxylic acid derivatives has led to the discovery of molecules with significant therapeutic potential. nih.gov Researchers are particularly interested in these compounds for their ability to modulate pain and inflammation pathways. chemimpex.com

One notable derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has been investigated for its anti-nociceptive and anti-inflammatory properties. nih.govresearchgate.net Studies using various animal models have demonstrated its efficacy. In the formalin test, which assesses pain responses, LQFM-008 significantly reduced licking time in both the initial neurogenic phase and the later inflammatory phase. nih.gov Furthermore, in tests measuring response to thermal pain (tail flick and hot plate tests), the compound increased the latency to the thermal stimulus, indicating a central analgesic effect. nih.govresearchgate.net

The anti-inflammatory activity of LQFM-008 was confirmed in a carrageenan-induced paw edema model, where it reduced swelling at multiple time points. nih.gov The compound was also shown to decrease cell migration and protein exudation in a carrageenan-induced pleurisy test, further supporting its anti-inflammatory action. nih.govresearchgate.net Research suggests that the analgesic and anti-inflammatory effects of LQFM-008 are mediated, at least in part, through the serotonergic pathway. nih.gov

Table 1: Effects of LQFM-008 in Pain and Inflammation Models

| Test Model | Effect Observed |

|---|---|

| Formalin Test | Reduced licking time in both neurogenic and inflammatory phases. nih.gov |

| Tail Flick & Hot Plate | Increased latency to thermal stimulus. nih.gov |

| Carrageenan-Induced Paw Edema | Reduced edema at doses of 15 and 30 mg/kg. nih.govresearchgate.net |

Antiparasitic Agentsdrugbank.com

The piperazine nucleus is a well-established pharmacophore in the design of antiparasitic drugs, with piperazine citrate (B86180) being a known anthelmintic that paralyzes parasites, leading to their expulsion. drugbank.comrhhz.net Building on this foundation, derivatives of this compound are being explored for activity against a range of parasites. The core structure is a key building block in synthesizing novel agents to combat parasitic infections. acs.org

Recent research has focused on developing 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives, which incorporate the piperazine moiety, as active agents against Toxoplasma gondii, the parasite responsible for toxoplasmosis. acs.org Structure-activity relationship (SAR) studies of these compounds revealed that specific substitutions on the quinazolin-4(3H)-one ring are crucial for anti-T. gondii activity. Two compounds from this series, 11 and 25 , demonstrated notable efficacy with IC50 values of 6.33 µM and 5.94 µM, respectively. acs.org Importantly, they also showed low cytotoxicity, indicating a degree of selectivity for the parasite over host cells. acs.org Further investigation into the mechanism of action showed that these compounds could inhibit both the invasion of host cells by the parasite and its subsequent replication. acs.org

Table 2: Anti-Toxoplasma gondii Activity of Selected Piperazine Derivatives

| Compound | IC50 (µM) | CC50 (µM) |

|---|---|---|

| 11 | 6.33 | 285 |

| 25 | 5.94 | 59.2 |

Agrochemical Formulations Derived from this compound

Development of Pest Control Solutions

This compound and its derivatives serve as important intermediates in the formulation of modern agrochemicals designed for effective pest control. chemimpex.com The versatility of the piperazine ring allows it to act as a linker, connecting different active substructures to create novel pesticides. rhhz.net In the field of insecticides, piperazine is used to incorporate pharmacophores from existing pesticide classes, such as neonicotinoids. This has led to the synthesis of N-alkyl-substituted piperazine neonicotinoid derivatives with insecticidal properties. rhhz.net The use of compounds like this compound ethyl ester in agrochemical formulations aims to provide solutions for pest management that may offer an improved environmental profile compared to some traditional chemicals. chemimpex.com

Synthesis of Fungicidal Agents

A significant area of agrochemical research involving this compound derivatives is the synthesis of potent fungicidal agents. nih.gov These efforts often involve combining the piperazine structure with other known antifungal scaffolds. One successful approach has been the derivatization of Phenazine-1-carboxylic acid (PCA), a natural product with known fungicidal properties, by introducing a piperazine substructure. nih.govtandfonline.comresearchgate.net

This synthetic strategy has yielded a series of phenazine-1-carboxylic piperazine derivatives with enhanced antifungal activity. nih.gov In vitro testing of these novel compounds against a panel of common plant pathogenic fungi demonstrated that many derivatives possess greater potency than the parent compound, PCA. tandfonline.com For example, compound 5r from one study exhibited superior activity against all tested fungi, including Rhizoctonia solani, Alternaria solani, and Fusarium oxysporum. nih.govtandfonline.com The structure-activity relationship analysis from these studies indicates that the introduction of the piperazine moiety is a viable strategy for optimizing and discovering new, eco-friendly fungicides. nih.govresearchgate.net

Table 3: Fungicidal Activity (EC50 in µM) of PCA and a Piperazine Derivative (5r)

| Pathogenic Fungi | EC50 of PCA (µM) | EC50 of Compound 5r (µM) |

|---|---|---|

| Rhizoctonia solani | 33.2 | 24.6 |

| Alternaria solani | 81.5 | 42.9 |

| Fusarium oxysporum | 186.5 | 73.7 |

| Fusarium graminearum | 176.4 | 73.8 |

Polymer Science and Advanced Materials Applications of this compound Derivativesnih.gov

Production of Specialty Polymers with Enhanced Properties

Beyond medicine and agriculture, derivatives of this compound are utilized in polymer science and materials chemistry. chemimpex.com this compound ethyl ester is employed in the production of specialty polymers, contributing to materials with enhanced mechanical properties and greater thermal stability. chemimpex.com

The functional groups of piperazine carboxylic acid derivatives make them suitable for modifying existing polymers to create advanced materials with specific functionalities. For instance, piperazine-2-carboxylic acid has been used to functionalize a biopolymer adsorbent. aidic.it In this application, amide linkages are formed between the amine group of the biopolymer and the carboxyl group of the piperazine derivative. aidic.it This modification introduces highly reactive amine groups from the piperazine ring into the polymer structure. The resulting material showed thermal stability up to 190 °C and demonstrated an enhanced capacity for CO2 adsorption, highlighting its potential use in carbon capture applications. aidic.it This research illustrates how piperazine carboxylic acid derivatives can serve as building blocks for creating functional materials with tailored properties for environmental and industrial uses.

Functionalized Mesoporous Silica (B1680970) as Nanocarriers for Drug Delivery

The development of advanced drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy while minimizing side effects. Functionalized mesoporous silica nanoparticles (MSNs) have emerged as promising nanocarriers due to their high surface area, tunable pore size, and biocompatibility. This compound derivatives have been instrumental in modifying the surface of these nanoparticles to improve drug loading and control release kinetics.

In one study, piperazine-functionalized SBA-15 nanorods, a type of mesoporous silica, were synthesized and further modified to create carboxylic acid derivatives on their surface. nih.gov These modifications were achieved using precursors like bromoacetic acid and succinic anhydride (B1165640). nih.gov The resulting materials were then evaluated as nanocarriers for the anticancer drug gemcitabine. nih.gov

Research findings indicated that the surface functionalization with carboxylic acid groups significantly increased the interaction between the silica carrier and the gemcitabine molecules. nih.gov This enhanced interaction led to a higher drug loading capacity compared to the unmodified or piperazine-only functionalized nanorods. nih.gov Specifically, the carboxylic acid-modified samples demonstrated the highest loading content, with a maximum of approximately 36% by weight achieved when succinic anhydride was used as the precursor. nih.gov Furthermore, the surface modifications resulted in a significantly slower and more controlled release of the drug, a desirable characteristic for sustained-release formulations. nih.gov

| Functional Group | Key Finding | Maximum Drug Loading (wt. %) | Reference |

|---|---|---|---|

| Piperazine | Increased interaction with gemcitabine compared to unmodified SBA-15. | Not specified as maximum | nih.gov |

| Piperazine-Carboxylic Acid (from bromoacetic acid) | Higher loading content due to strong interaction with the drug. | Not specified as maximum | nih.gov |

| Piperazine-Carboxylic Acid (from succinic anhydride) | Demonstrated the highest drug loading capacity among the tested materials. | ~36% | nih.gov |

Analytical Chemistry Methodologies Utilizing this compound Derivatives

In analytical chemistry, derivatization is a key strategy to improve the detection and quantification of analytes that may otherwise exhibit poor analytical signals. Piperazine derivatives have been developed as effective reagents for this purpose, particularly in the field of proteomics.

Piperazine-based derivatives have been successfully employed for the derivatization of carboxyl groups in peptides to enhance their detection in mass spectrometry. nih.gov Since the piperazine moiety itself lacks a strong chromophore, it is often modified with other groups to create a potent derivatizing agent. jocpr.comresearchgate.net In proteomics, identifying and quantifying peptides is crucial. Certain piperazine derivatives can react with the C-terminal carboxylic acid of peptides, effectively "tagging" them.

One study investigated several piperazine-based compounds, including 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP), for derivatizing peptides. nih.gov The derivatization reaction, facilitated by coupling agents, achieved high yields of over 94%. nih.gov The key finding was that peptides derivatized with 2-PP and 2-PMP showed significantly improved ionization efficiency in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.gov This signal enhancement allows for the highly sensitive determination of peptides, which is critical for comprehensive proteome analysis. nih.gov This method proved particularly effective for detecting peptides with low molecular weight and high isoelectric point (pI) values, which can be challenging to analyze otherwise. nih.gov

Biochemical and Proteomics Research Applications of this compound

The structural motif of this compound is a key component in a multitude of compounds designed for biochemical and proteomics research, enabling detailed studies of enzymes, receptors, and proteins.

Piperazine derivatives are prominent in the study of enzyme inhibition, where they serve as scaffolds for designing potent and selective inhibitors for various therapeutic targets.

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL): Piperazine carboxamides and carbamates have been identified as potent inhibitors of FAAH and MAGL, two key enzymes in the endocannabinoid system. Certain derivatives act as selective inhibitors or as dual inhibitors of both enzymes at nanomolar concentrations.

Cholinesterases: In the context of Alzheimer's disease research, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One hydroxamic acid derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (compound 7b), showed exceptionally potent and selective inhibition of BChE with a Ki value of 1.6 nM. Another compound from the free carboxylic acid series, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (compound 4c), was the most active against AChE, displaying a Ki of 10.18 µM.

| Compound/Derivative Class | Target Enzyme | Inhibition Constant (Ki) | Significance |

|---|---|---|---|

| Piperazine Carboxamides/Carbamates | FAAH / MAGL | Nanomolar concentrations | Potential therapeutic for various disorders. |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 µM | Selective AChE inhibitor. |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 nM | Potent and selective BChE inhibitor. |

The piperazine scaffold is frequently used to develop ligands that can bind to specific biological receptors, making them valuable tools for studying receptor function and for developing new drugs.

Histamine (B1213489) H3 and Sigma-1 Receptors: Certain piperazine derivatives have been shown to possess high affinity for both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). Molecular modeling and binding assays have been used to understand the structure-activity relationships, identifying key interactions responsible for their high affinity. The dual antagonism of these receptors is a promising strategy for developing novel pain therapies.

NMDA and Kainate Receptors: N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid have been found to act as antagonists at both N-methyl-D-aspartate (NMDA) receptors and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors. These derivatives can display selectivity for specific subunits of these receptors, such as GluN2C/D subunits of the NMDA receptor and GluK1-containing kainate receptors. This dual antagonism may have therapeutic benefits in various neurological disorders.

| Derivative Class | Target Receptors | Binding Affinity (Ki) | Potential Application |

|---|---|---|---|

| Piperazine derivatives | Histamine H3 (hH3R) & Sigma-1 (σ1R) | Low nanomolar (e.g., 37.8 nM for hH3R, 51.8 nM for σ1R) | Antinociceptive agents (pain relief). |

| N1-substituted cis-piperazine-2,3-dicarboxylic acids | NMDA (GluN2C/D) & Kainate (GluK1) | Subtype-selective antagonism | Treatment of neurological disorders. |

In proteomics, the chemical modification of proteins and peptides is essential for their study. Piperazine derivatives serve as reagents for labeling peptides to improve their analytical detection. As discussed previously (Section 4.4.1), piperazine-based reagents like 1-(2-pyridyl)piperazine (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) are used to derivatize the C-terminal carboxyl groups of peptides. nih.gov

This modification acts as a label that enhances the ionization of the peptide during mass spectrometry analysis. nih.gov This labeling strategy is a critical application in proteomics research, as it facilitates the confident identification of proteins from complex biological samples, such as rat brain protein digests. nih.gov By improving the detection of otherwise low-signal peptides, these piperazine reagents enable a more thorough and sensitive analysis of the proteome. nih.gov

Molecular Mechanisms of Action and Biological Target Interactions of Piperazine 1 Carboxylic Acid Derivatives

Elucidation of Specific Receptor Binding Profiles

The piperazine (B1678402) core is a common scaffold in many centrally acting agents, enabling these molecules to bind to various receptors within the central nervous system.

Piperazine derivatives are well-documented modulators of G-protein coupled receptors (GPCRs), the largest family of membrane receptors. nih.govyoutube.com These receptors are crucial for transducing extracellular signals into intracellular responses. nih.gov The arylpiperazine structure, in particular, is a versatile template for designing ligands that target aminergic GPCRs. nih.gov The interaction is often anchored by a strong bond between a nitrogen atom in the piperazine ring and a highly conserved aspartate residue within the transmembrane domain of the receptor. nih.govnih.gov This interaction is a key feature for the affinity of these compounds to various GPCRs, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov The flexibility and substitution patterns on the piperazine ring and its appendages allow for fine-tuning of affinity and selectivity for different GPCR subtypes. nih.gov

A significant number of piperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, making them relevant for conditions like psychosis and autism spectrum disorder. nih.govijrrjournal.com The long-chain arylpiperazine scaffold is a privileged structure for targeting these neurotransmitter systems. nih.gov For instance, certain derivatives show varied affinities for 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors. nih.gov The nature of the aryl group, the length of the linker chain, and the terminal fragments all influence the binding profile. nih.gov Molecular docking studies reveal that the piperazine moiety typically forms a crucial hydrogen bond with a conserved aspartate residue in the third transmembrane helix of these receptors. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| 9b | 5-HT1A | 23.9 |

| 5-HT2A | 39.4 | |

| 5-HT7 | 45.0 | |

| 12a | 5-HT1A | 41.5 |

| 5-HT2A | 315 | |

| 5-HT7 | 42.5 | |

| D2 | 300 |

This table presents the binding affinities of select arylpiperazine derivatives for various serotonin and dopamine receptors, illustrating their potential as modulators of these neurotransmitter systems. nih.gov

Piperazine-1-carboxylic acid derivatives have been investigated as antagonists of the histamine (B1213489) H3 receptor (H3R). nih.gov The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain. nih.govwikipedia.org Antagonism of this receptor can increase the release of neurotransmitters like acetylcholine, dopamine, and serotonin, which is a mechanism of interest for cognitive disorders. nih.gov Certain piperazine derivatives have been identified that exhibit high affinity for the H3R, often in the low nanomolar range. nih.gov

The sigma-1 receptor (S1R) has emerged as an important target for piperazine derivatives. nih.govnih.gov The S1R is a unique chaperone protein that modulates various neurotransmitter systems. nih.gov Notably, some compounds have been developed that exhibit dual-target activity, acting as antagonists for both the H3R and the S1R. nih.govacs.org This dual activity may offer a synergistic therapeutic effect. acs.org The affinity for sigma receptors can be modulated by structural modifications, such as replacing a piperazine ring with a piperidine (B6355638) ring, which can significantly alter the affinity for S1R while having a lesser effect on H3R affinity. nih.govacs.org

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Compound 13 | hH3R | 37.8 |

| σ1R | 51.8 | |

| Compound 16 | hH3R | 12.7 |

| σ1R | 37.8 | |

| Compound 11 | hH3R | 6.2 |

| σ1R | 4.41 | |

| σ2R | 67.9 |

This table showcases the binding affinities of specific piperazine derivatives for human histamine H3 receptors (hH3R) and sigma receptors (σ1R, σ2R), highlighting compounds with dual-target profiles. nih.gov

Derivatives of piperazine have been identified as potent and selective antagonists of the human neurokinin-1 (NK1) receptor. nih.govdrugs.com The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain, inflammation, and emesis. nih.govwikipedia.org For example, the diacylpiperazine derivative L-161,664 inhibits the binding of Substance P to the human NK1 receptor with an IC50 of 43 nM. nih.gov This compound acts as a competitive antagonist, decreasing the apparent affinity of the receptor for Substance P without altering the maximal response. nih.gov This mechanism makes NK1 receptor antagonists a subject of interest for conditions like chemotherapy-induced nausea and vomiting. wikipedia.org

Enzymatic Inhibition and Modulatory Effects

Beyond receptor binding, this compound derivatives can also exert their effects by inhibiting enzymes. A notable example is their activity against enzymes of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.govresearchgate.net These enzymes are responsible for the degradation of endocannabinoids. Inhibition of FAAH and/or MAGL can lead to increased endocannabinoid levels, which has potential therapeutic implications. nih.gov Some piperazine carboxamides and carbamates have been developed as potent and selective inhibitors of FAAH or MAGL, or as dual inhibitors of both enzymes, with activity in the nanomolar range. nih.govresearchgate.net Additionally, other piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov For instance, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid demonstrated potent inhibitory activity against BChE with a Ki value of 1.6 nM. nih.gov

| Compound | Target Enzyme | Inhibitory Potency (Ki) |

| 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | 10.18 ± 1.00 µM |

| 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 1.6 ± 0.08 nM |

This table displays the inhibitory potency of specific piperazine-2-carboxylic acid derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound derivatives, particularly those containing a urea (B33335) functional group, have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). aacrjournals.org FAAH is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide (B1667382). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

The primary mechanism of FAAH inhibition by these piperazine derivatives is through covalent modification of the enzyme's active site. aacrjournals.org Specifically, these compounds act as covalent inhibitors by carbamylating the catalytic serine residue (Ser241) within the FAAH active site. nih.gov This process involves a nucleophilic attack from the serine residue on the carbonyl group of the piperazine urea, leading to the formation of a stable, covalent enzyme-inhibitor adduct. aacrjournals.org This irreversible inhibition effectively deactivates the enzyme. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) simulations have suggested that the binding of piperidine/piperazine ureas within the FAAH active site induces a conformational change in the inhibitor. This distortion twists the amide bond and leads to a partial pyramidalization at the amide nitrogen, which facilitates the nucleophilic attack by Ser241 and the subsequent formation of the covalent bond. aacrjournals.org

Several potent piperazine-based FAAH inhibitors have been developed. For instance, compounds like PF-465 have been shown to completely inhibit both mouse and human FAAH. nih.gov Another example, JNJ-1661010, has demonstrated efficacy in models of acute and neuropathic pain through ex vivo inhibition of brain FAAH and elevation of anandamide levels. nih.gov

| Compound | Target | Mechanism of Action | Observed Effect |

| Piperidine/piperazine aryl ureas | Fatty Acid Amide Hydrolase (FAAH) | Covalent carbamylation of catalytic Ser241 | Inhibition of FAAH activity |

| PF-465 | Mouse and Human FAAH | Covalent inhibition | Complete inhibition of FAAH |

| JNJ-1661010 | Brain FAAH | Inhibition of FAAH | Elevation of anandamide, efficacy in pain models |

Carboxylesterase Inhibition (e.g., hiCE, rCE)

This compound derivatives have also been investigated as inhibitors of carboxylesterases (CEs), such as human intestinal carboxylesterase (hiCE) and rabbit liver carboxylesterase (rCE). aacrjournals.org Carboxylesterases are crucial enzymes in the metabolism of many ester-containing drugs. aacrjournals.org The ability to selectively inhibit these enzymes can be therapeutically beneficial, for instance, in modulating the activation of prodrugs.

Research has identified specific this compound derivatives that exhibit inhibitory activity against hiCE and rCE. For example, 4-(furan-2-carbonyl)-piperazine-1-carboxylic acid 4-nitrophenyl ester was found to be a more potent inhibitor of hiCE than rCE. aacrjournals.org Conversely, 4-[(4-chlorophenyl)-phenylmethyl]-piperazine-1-carboxylic acid 4-nitrophenyl ester demonstrated greater potency against rCE compared to hiCE. aacrjournals.org

Kinetic analyses have revealed that the inhibitory constants (Ki) of these selective inhibitors can differ significantly between the two enzymes, with some compounds showing a 6- to 10-fold difference in selectivity. aacrjournals.org This selectivity is crucial for developing targeted therapeutic strategies. For example, selective inhibition of hiCE could potentially mitigate the gastrointestinal side effects of certain anticancer prodrugs that are activated by this enzyme. aacrjournals.org

| Compound | Target Enzyme | Inhibition Specificity | Ki Value |

| 4-(furan-2-carbonyl)-piperazine-1-carboxylic acid 4-nitrophenyl ester | hiCE, rCE | More potent against hiCE | - |

| 4-[(4-chlorophenyl)-phenylmethyl]-piperazine-1-carboxylic acid 4-nitrophenyl ester | hiCE, rCE | More potent against rCE | - |

| Selective hiCE/rCE inhibitors | hiCE vs. rCE | 6- to 10-fold difference | - |

Kinase Inhibition

The piperazine scaffold is a common feature in a multitude of kinase inhibitors, and derivatives of this compound are no exception. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov

Piperazine derivatives have been shown to inhibit a wide array of kinases, including cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov For example, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors. nih.gov Compounds from this series, such as 9h, 11d, 11e, and 13c, displayed potent inhibitory activity against CDK2 with IC50 values in the nanomolar range, comparable to the reference standard staurosporine. nih.gov

The mechanism of kinase inhibition by these compounds often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The diversity of the piperazine scaffold allows for modifications that can confer selectivity for specific kinases. nih.gov

| Compound/Derivative Series | Target Kinase | IC50 Value |

| 3-(piperazinylmethyl)benzofuran derivative 9h | CDK2 | 40.91 nM |

| 3-(piperazinylmethyl)benzofuran derivative 11d | CDK2 | 41.70 nM |

| 3-(piperazinylmethyl)benzofuran derivative 11e | CDK2 | 46.88 nM |

| 3-(piperazinylmethyl)benzofuran derivative 13c | CDK2 | 52.63 nM |

| Staurosporine (reference) | CDK2 | 56.76 nM |

Cellular and Molecular Pathways Influenced by this compound Derivatives

The interaction of this compound derivatives with their biological targets triggers a cascade of effects on various cellular and molecular pathways. These downstream effects are the basis for their therapeutic potential in a range of diseases.

Inhibition of Cell Proliferation and Apoptosis Induction

A significant body of research has demonstrated the anti-proliferative and pro-apoptotic effects of piperazine derivatives in cancer cells. nih.govnih.govnih.gov These compounds have been shown to inhibit the growth of various cancer cell lines, including prostate (PC-3), breast (4T1, MCF-7), hepatocellular (HUH-7), and colorectal (HCT-116) cancer cells. nih.govnih.govnih.gov

The underlying mechanisms for these effects are often linked to the induction of apoptosis, or programmed cell death. For instance, some benzothiazole-piperazine derivatives have been found to cause apoptosis by inducing cell cycle arrest at the subG1 phase. nih.gov The cytotoxic effects of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against breast cancer cells are thought to be mediated through the inhibition of carbonic anhydrase IX (CAIX), an enzyme often overexpressed in cancer. nih.gov

In silico studies, including molecular docking, have been used to predict the binding affinities of these compounds to their targets and to elucidate the molecular interactions that drive their anti-proliferative activity. nih.govnih.gov

| Compound/Derivative Series | Cancer Cell Line | Effect | Potential Mechanism |

| Arylpiperazine derivatives | Prostate (PC-3) | Anti-proliferative | Interaction with androgen receptor |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Breast (4T1) | Cytotoxicity | Inhibition of CAIX |

| Benzothiazole-piperazine derivatives | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | Cytotoxicity, Apoptosis | Cell cycle arrest at subG1 phase |

Modulation of Inflammatory Markers and Cytokines

Certain this compound derivatives have demonstrated significant anti-inflammatory properties by modulating the expression of key inflammatory mediators. nih.govmedchemexpress.com For example, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) has been shown to reduce the levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in a pleurisy model. nih.gov This reduction in cytokine levels is associated with a decrease in cell migration and myeloperoxidase activity, both of which are hallmarks of inflammation. nih.gov

Another derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), also exhibited anti-inflammatory effects by reducing edema, cell migration, and protein exudation in inflammatory models. medchemexpress.com The anti-inflammatory and anti-nociceptive effects of LQFM-008 are suggested to be mediated, at least in part, through the serotonergic pathway. medchemexpress.com

| Compound | Inflammatory Model | Effect on Inflammatory Markers |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced pleurisy | Reduced levels of IL-1β and TNF-α |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and protein exudation |

Gamma-Aminobutyric Acid (GABA) Receptor Interaction

Piperazine derivatives have been identified as modulators of the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov Specifically, many of these derivatives act as antagonists of the GABAA receptor, inhibiting the GABA-evoked ion current. nih.gov

The potency of this antagonism varies depending on the specific substitutions on the piperazine ring. For example, chlorophenylpiperazines have been found to be among the most potent GABAA receptor antagonists. nih.gov The IC20 value for 1-(2-chlorophenyl)piperazine (B141456) (2CPP) was determined to be 46µM, and at a concentration of 1mM, it induced a maximum inhibition of approximately 90%. nih.gov The rank order of potency for a series of tested derivatives was found to be 2CPP > 3MPP > 4CPP > 4MPP > 2MBP > 3CPP > PP > 4FPP > 2MPP > TFMPP > 3MBP > BZP. nih.gov

This antagonistic action on GABAA receptors can lead to an increase in catecholamine levels, which may contribute to the psychoactive effects of some piperazine derivatives. nih.gov It is important to note that while some piperazine derivatives antagonize GABAA receptors, other related compounds, such as piperine (B192125) (a piperidine derivative), can act as positive allosteric modulators, potentiating GABA-induced currents.

| Compound | Target | Action | Potency (IC20/IC50) |

| 1-(2-chlorophenyl)piperazine (2CPP) | GABAA Receptor | Antagonist | IC20 = 46µM |

| Various piperazine derivatives | GABAA Receptor | Antagonist | Varies by derivative |

| Piperine | GABAA Receptor | Positive Allosteric Modulator | EC50 range: 42.8 µM - 59.6 µM |

Advanced Characterization and Spectroscopic Analysis of Piperazine 1 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of piperazine (B1678402) derivatives. rsc.org ¹H and ¹³C NMR analyses are fundamental in verifying the structural identities of newly synthesized compounds. rsc.org For piperazine-containing molecules, NMR is particularly insightful for studying their conformational dynamics in solution, such as the interconversion of the piperazine ring's chair conformations and the restricted rotation around the amide bond formed from the carboxylic acid group. rsc.orgresearchgate.net The chemical environment, including the choice of solvent, can influence the observed spectra. For instance, ¹H NMR spectra of 1-(4-nitrobenzoyl)piperazine (B1268174) recorded in various deuterated solvents (CDCl₃, DMSO-d₆, acetone-d₆, methanol-d₄, and acetonitrile-d₃) show distinct differences, highlighting the role of the solvent in conformational studies. researchgate.netresearchgate.net

Dynamic NMR (DNMR) Studies

Dynamic NMR (DNMR) is a powerful tool for investigating the conformational dynamics of piperazine derivatives. beilstein-journals.orgbeilstein-journals.org Many of these compounds exist as distinct conformers at room temperature due to two primary phenomena: the restricted rotation of the partial double bond of the amide group and the limited interconversion between the two chair conformations of the piperazine ring. researchgate.netresearchgate.net

Temperature-dependent ¹H NMR experiments allow for the determination of coalescence points, where the signals from interconverting conformers broaden and merge into a single peak. researchgate.net From these coalescence temperatures, the activation energy barriers (ΔG‡) for both the amide bond rotation and the ring inversion can be calculated. rsc.orgresearchgate.net For example, in a study of N-benzoylated piperazines, two coalescence points were identified for nitro derivatives, allowing for the calculation of their respective activation energy barriers. beilstein-journals.orgbeilstein-journals.org The choice of solvent is critical for these experiments; DMSO-d₆ is often selected for measuring coalescence temperatures due to its high boiling point. researchgate.net

| Process | Coalescence Temperature (Tc) | Activation Energy (ΔG‡) |

|---|---|---|

| Amide Bond Rotation | 50 °C (322 K) | Data not specified |

| Ring Inversion | 67 °C | Data not specified |

Two-Dimensional (2D) Correlation Spectroscopy (COSY)

Two-Dimensional (2D) Correlation Spectroscopy (COSY) is an NMR experiment that reveals scalar (J-coupling) relationships between protons, typically those on adjacent carbon atoms. oxinst.com In a COSY spectrum, the one-dimensional ¹H NMR spectrum is plotted on both axes. sdsu.edu Peaks appearing on the diagonal correspond to the standard ¹H spectrum, while off-diagonal peaks, or "cross-peaks," indicate that the protons at the corresponding chemical shifts on each axis are coupled to each other. sdsu.edulibretexts.org

For derivatives of piperazine-1-carboxylic acid, the COSY spectrum is invaluable for assigning the proton signals of the piperazine ring. The protons on the adjacent carbons within the ring (e.g., between C2-H and C3-H) will show cross-peaks, confirming their connectivity and helping to trace the spin system of the heterocyclic ring. oxinst.comresearchgate.net This technique is essential for unambiguously assigning signals in complex spectra where simple multiplicity analysis might be insufficient. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis